Superior Electron Shuttling Mediator for Horseradish Peroxidase (HRP) Biosensors
In a direct head-to-head evaluation of electron transfer mediators for horseradish peroxidase (HRP), anthraquinone-2-carboxylic acid (AQ) was identified as a novel and efficient electron shuttle. Unlike many standard mediators, covalent attachment of AQ to HRP's lysine residues established direct electrical communication between the enzyme's heme center and a glassy carbon electrode, resulting in an 11% enhancement of the enzyme's catalytic activity [1]. This performance is particularly notable in the context of HRP-modified electrodes, where establishing fast and efficient electron transfer is the major technical hurdle.
| Evidence Dimension | Enhancement of HRP catalytic activity |
|---|---|
| Target Compound Data | 11% enhancement in catalytic activity |
| Comparator Or Baseline | Unmodified HRP (baseline activity) |
| Quantified Difference | +11% |
| Conditions | Covalent attachment to lysine residues of HRP, glassy carbon electrode |
Why This Matters
This quantitative enhancement in enzyme activity directly translates to improved sensitivity and performance in HRP-based biosensors, a key consideration for researchers developing peroxide detection systems.
- [1] Mogharrab, N., & Ghourchian, H. (2005). Anthraquinone 2-carboxylic acid as an electron shuttling mediator and attached electron relay for horseradish peroxidase. Electrochemistry Communications, 7(5), 466-471. View Source
